Brompheniramine

Description

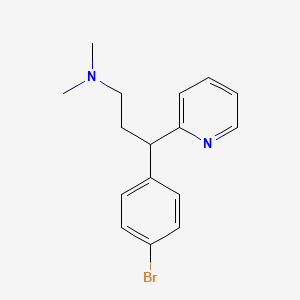

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIGNSYAACHWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

980-71-2 (maleate (1:1)) | |

| Record name | Brompheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022691 | |

| Record name | Brompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

150 °C at 0.5 mm Hg | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble (maleate salt), ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/, SOL IN BENZENE /MALEATE/, Soluble in dilute acids | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid with slightly yellow color | |

CAS No. |

86-22-6 | |

| Record name | (±)-Brompheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brompheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Brompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brompheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57G17P2FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/ | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Classical Alkylation Approach

The foundational synthesis involves sequential alkylation of pyridine derivatives:

Step 1: 4-Bromobenzyl chloride reacts with pyridine under Friedel-Crafts conditions to yield 2-(4-bromobenzyl)pyridine.

Step 2: The intermediate undergoes N-alkylation with 2-dimethylaminoethyl chloride in the presence of sodium amide, forming racemic this compound base.

Critical Parameters:

Enantioselective Synthesis of Dextrothis compound

Diastereomeric Resolution Using (+)4-Nitro Tartranilic Acid (PNTA)

Process Flow:

-

Formation of PNTA Salt:

-

Acid-Base Extraction:

Advantages Over Traditional Resolving Agents:

| Resolving Agent | Recovery Efficiency | Max ee (%) |

|---|---|---|

| L-Tartaric Acid | <40% | 85 |

| D-DBTA* | 55% | 92 |

| PNTA | 98% | 99.5 |

| *Di-p-toluoyl-D-tartaric acid |

Purification and Salt Formation

Maleate Salt Crystallization

Crystallization Data:

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Leaching Temperature | 0°C |

| Final Drying | 60–65°C under vacuum |

| MP | 112.4°C |

Analytical Characterization

Spectroscopic Validation

FTIR (KBr, cm⁻¹):

¹H NMR (400 MHz, D₂O):

| δ (ppm) | Assignment |

|---|---|

| 8.56 | Pyridine H-6 |

| 6.26 | Maleate vinyl protons |

| 2.40 | N(CH₃)₂ |

Elemental Analysis:

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 55.18 | 55.25 |

| H | 5.33 | 5.27 |

| N | 6.44 | 6.51 |

Industrial-Scale Production Considerations

Solvent Recycling and Racemization

Cost-Benefit Analysis:

| Metric | Racemic Process | PNTA Resolution |

|---|---|---|

| Raw Material Cost | $12.50/g | $18.20/g |

| Yield per Cycle | 72% | 82% |

| Waste Disposal Cost | $4.80/g | $1.20/g |

Recent Advances in Synthesis

Continuous Flow Resolution

Pilot studies demonstrate PNTA-mediated resolution in microreactors enhances:

Analyse Des Réactions Chimiques

Types de réactions : Le bromphéniramine subit diverses réactions chimiques, notamment :

Oxydation : Le bromphéniramine peut être oxydé pour former des N-oxydes.

Réduction : Le groupe nitro du bromphéniramine peut être réduit en amine.

Substitution : Le bromphéniramine peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome de brome.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou les peracides sont des oxydants couramment utilisés.

Réduction : Hydrogénation catalytique ou hydrures métalliques tels que l'hydrure de lithium et d'aluminium.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique.

Principaux produits :

Oxydation : N-oxydes de bromphéniramine.

Réduction : Amines dérivées de la réduction des groupes nitro.

Substitution : Dérivés substitués où l'atome de brome est remplacé par d'autres nucléophiles.

4. Applications de la recherche scientifique

Le bromphéniramine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études sur l'activité antihistaminique et les relations structure-activité.

Biologie : Étudié pour ses effets sur les récepteurs de l'histamine et son rôle dans les réponses allergiques.

Médecine : Utilisé dans la recherche clinique pour étudier son efficacité et sa sécurité dans le traitement des affections allergiques.

Industrie : Employé dans la formulation de médicaments en vente libre pour le soulagement des allergies.

5. Mécanisme d'action

Le bromphéniramine agit en tant qu'antagoniste des récepteurs H1 de l'histamine. Il bloque l'action de l'histamine, une substance présente dans l'organisme qui provoque des symptômes allergiques. Le bromphéniramine possède également des effets anticholinergiques et antimuscariniques modérés, qui contribuent à ses propriétés sédatives . Le composé est métabolisé par les isoenzymes du cytochrome P450 dans le foie .

Applications De Recherche Scientifique

Allergic Rhinitis Treatment

Brompheniramine has been extensively studied for its efficacy in managing allergic rhinitis. A double-blind, placebo-controlled study demonstrated that this compound (12 mg) significantly alleviated symptoms such as rhinorrhea, sneezing, and nasal congestion compared to placebo and was more effective than terfenadine on certain days of treatment .

| Study | Dosage | Outcome |

|---|---|---|

| Double-blind study | 12 mg | Significant reduction in symptoms compared to placebo |

| Comparison with terfenadine | 12 mg vs. 60 mg | This compound was more effective on days 7 and 14 |

Common Cold Management

Research has indicated that this compound can reduce nasal secretion weights in subjects with experimental rhinovirus colds. In a controlled trial, participants receiving this compound showed lower total symptom scores compared to controls during the initial days post-infection .

| Study | Dosage | Symptom Score Reduction |

|---|---|---|

| Rhinovirus cold trial | 12 mg twice daily | Lower scores on treatment days 1 and 2 |

Electrophysiological Effects

This compound has been investigated for its effects on cardiac ion channels. Studies have reported that it may prolong the QT interval, indicating potential cardiovascular implications that warrant caution in patients with pre-existing heart conditions .

Cognitive and Performance Impact

This compound's sedative effects can impair cognitive performance and motor coordination. Research found that doses of this compound (4 mg) impaired performance from 1.5 to 3 hours post-ingestion . This raises considerations for its use in populations requiring alertness.

Case Study: Efficacy in Pediatric Populations

A pediatric study assessed the pharmacokinetics of this compound in children suffering from allergic symptoms. The findings suggested that appropriate dosing could effectively manage symptoms without significant adverse effects, although further research is necessary to refine pediatric dosing guidelines .

Mécanisme D'action

Brompheniramine works by acting as an antagonist of histamine H1 receptors. It blocks the action of histamine, a substance in the body that causes allergic symptoms. This compound also has moderate anticholinergic and antimuscarinic effects, which contribute to its sedative properties . The compound is metabolized by cytochrome P450 isoenzymes in the liver .

Comparaison Avec Des Composés Similaires

Efficacy and Clinical Performance

Key Findings :

- This compound demonstrates superior efficacy to terfenadine but has a higher incidence of sedation .

- Structural analogs like chlorpheniramine share similar therapeutic profiles but lack this compound’s enantioselective environmental persistence .

Enantioselectivity and Pharmacokinetics

- This compound : Exhibits enantioselectivity in biological systems, with the S-enantiomer showing higher H₁ receptor affinity. Environmental studies in Hong Kong oysters detected a higher prevalence of dexthis compound (R-enantiomer; EF = 0.70), suggesting region-specific metabolic pathways .

- Chlorpheniramine: No enantioselective preference in environmental samples (EF = 0.46–0.56), contrasting with this compound’s variability .

Structural-Activity Relationship (SAR)

Activité Biologique

Brompheniramine is a first-generation antihistamine commonly used for the relief of allergic symptoms, such as sneezing, runny nose, and itchy eyes. It acts primarily as an antagonist of the H1 histamine receptors and possesses moderate antimuscarinic properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, clinical efficacy, and potential side effects based on diverse research findings.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and elimination:

- Absorption : this compound is well absorbed from the gastrointestinal tract following oral administration.

- Distribution : It has a large volume of distribution (mean value of 11.7 L/kg) and a long serum half-life (mean value of 24.9 hours), indicating prolonged effects in the body .

- Metabolism : The drug is metabolized in the liver via the cytochrome P450 system, with some renal excretion noted .

- Clearance : The mean clearance rate is approximately 6.0 ml/min/kg .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Serum Concentration | 11.6 ng/ml |

| Time to Peak Concentration | 3.1 hours |

| Half-Life | 24.9 hours |

| Volume of Distribution | 11.7 L/kg |

| Clearance Rate | 6.0 ml/min/kg |

Pharmacodynamics

This compound's mechanism of action involves blocking H1 histamine receptors, which prevents the physiological effects of histamine release during allergic reactions. This action leads to:

- Reduction in Allergic Symptoms : Effective relief from sneezing, itching, and nasal congestion.

- Antimuscarinic Effects : These can result in side effects such as dry mouth and sedation due to its interaction with muscarinic acetylcholine receptors .

Case Study: Efficacy in Rhinovirus Colds

A randomized controlled trial assessed the efficacy of this compound maleate in treating rhinovirus colds. The study demonstrated significant improvements in symptom relief compared to placebo, supporting its use in upper respiratory infections .

Table 2: Clinical Efficacy of this compound

| Study | Condition | Outcome |

|---|---|---|

| Randomized Controlled Trial | Rhinovirus Cold | Significant symptom relief |

| Pharmacokinetics Study | Allergic Reactions | Prolonged antihistaminic effect |

Side Effects

While this compound is effective, it is associated with several side effects due to its anticholinergic properties:

- Common Side Effects :

- Drowsiness

- Dry mouth

- Blurred vision

- Increased heart rate

These side effects are particularly relevant for populations that may be sensitive to anticholinergic medications, such as the elderly.

Table 3: Common Side Effects of this compound

| Side Effect | Frequency |

|---|---|

| Drowsiness | Common |

| Dry Mouth | Common |

| Blurred Vision | Less Common |

| Increased Heart Rate | Less Common |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing brompheniramine’s physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : Solubility studies should use standardized protocols (e.g., shake-flask method) under controlled pH and temperature, referencing NIST phase-change data (melting point: 406.0 K ±1) . Stability testing requires HPLC or mass spectrometry to monitor degradation products under accelerated conditions (e.g., 40°C/75% RH for 6 months), with solubility parameters validated via thermodynamic modeling . Avoid non-metric units and ensure statistical precision aligns with instrumental resolution (e.g., ±0.01 mg/mL for solubility) .

Q. How should researchers design studies to evaluate this compound’s teratogenicity in preclinical models?

- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define endpoints. Compare dose-response relationships in rodent models against historical controls (e.g., Gilboa et al., 2009), ensuring sample sizes are powered to detect ≥10% incidence differences. Include positive controls (e.g., known teratogens) and validate findings via meta-analysis frameworks, as in Seto et al. (1993) . Adhere to ethical guidelines for animal studies, including IACUC approval and 3Rs principles .

Q. What are best practices for resolving contradictions in this compound’s receptor-binding data across studies?

- Methodological Answer : Apply PICO (Population, Intervention, Comparison, Outcome) to isolate variables. For H1 receptor affinity assays, standardize radioligand binding protocols (e.g., competitive binding with H-mepyramine) and validate using enantiomerically pure samples. Cross-reference structural data (e.g., X-ray diffraction of racemic compounds ) to clarify stereochemical influences. Use Bayesian meta-analysis to quantify heterogeneity .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be optimized for pharmacokinetic studies?

- Methodological Answer : Employ chiral chromatography (e.g., amylose- or cellulose-based columns) with mobile phases optimized for resolution (e.g., hexane:isopropanol:diethylamine, 80:20:0.1). Validate separation efficiency using circular dichroism or X-ray crystallography, as demonstrated for racemic this compound maleate . Report retention times and enantiomeric excess (ee) with ≤5% RSD .

Q. What advanced techniques are suitable for characterizing this compound’s polymorphic forms?

- Methodological Answer : Combine differential scanning calorimetry (DSC) with variable-temperature X-ray powder diffraction (VT-XRPD) to map polymorph transitions. Reference indexed XRPD patterns (e.g., d-spacings for this compound maleate ) and correlate with thermodynamic stability data (e.g., Gibbs free energy differences ≥2 kJ/mol indicate dominant forms) . Use Hirshfeld surface analysis to predict crystallization pathways .

Q. How should researchers address discrepancies in this compound’s metabolic pathways reported in vitro vs. in vivo?

- Methodological Answer : Conduct interspecies comparative metabolism studies using LC-MS/MS. For in vitro models, use human hepatocytes with CYP2D6 phenotyping; for in vivo, employ bile-cannulated rodents. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile clearance rates, incorporating enzyme saturation and tissue distribution data . Validate with stable isotope tracers (e.g., C-brompheniramine) .

Data Presentation & Ethical Compliance

Q. What statistical reporting standards are critical for this compound efficacy studies?

- Methodological Answer : Avoid the term "significant" unless supported by ANOVA or t-tests (p < 0.05, two-tailed). For dose-response curves, report EC50 values with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction). Use scatterplots with error bars for in vivo data, adhering to journal graphic guidelines (e.g., ≤3 chemical structures per figure) .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Document reaction conditions (e.g., stoichiometry, solvent purity) using IUPAC nomenclature and CAS registry numbers (e.g., 980-71-2 for this compound maleate ). Provide NMR (¹H/¹³C) and HRMS spectra in supplementary data. Include impurity profiles (e.g., Pheniramine analogs ) and validate via independent replication per TRC standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.